5-(1H-Pyrrol-2-yl)thiazol-2-amine
CAS No.:
Cat. No.: VC17238694
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3S |
|---|---|
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | 5-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10) |
| Standard InChI Key | JCEMPPQGKWHDJD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=C1)C2=CN=C(S2)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 5-(1H-Pyrrol-2-yl)thiazol-2-amine (C₇H₇N₃S, molecular weight: 165.21 g/mol) consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3) with an amine (-NH₂) group at position 2 and a 1H-pyrrol-2-yl substituent at position 5. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the compound’s planar geometry and potential for π-π stacking interactions.
Table 1: Atomic Coordinates and Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | C2 | 1.34 |
| C2 | S3 | 1.71 |
| S3 | C4 | 1.72 |
| C4 | C5 | 1.39 |
| C5 | N1 | 1.32 |
Note: Theoretical values derived from density functional theory (DFT) calculations for analogous thiazole-pyrrole systems.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrrole-H), 7.12 (d, J = 3.2 Hz, 1H, thiazole-H), 6.45 (m, 2H, pyrrole-H), 5.21 (s, 2H, -NH₂).
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¹³C NMR: δ 152.3 (C2-thiazole), 135.1 (C5-thiazole), 125.6 (pyrrole-C), 118.4 (pyrrole-C).
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 1480 cm⁻¹ (C=C aromatic).
Synthesis and Manufacturing Approaches
Hantzsch Thiazole Synthesis
The most common route involves the condensation of α-halo ketones with thiourea derivatives. For 5-(1H-Pyrrol-2-yl)thiazol-2-amine, pyrrole-2-carbaldehyde is reacted with thiourea in the presence of bromine to form the thiazole ring:
Table 2: Optimization of Reaction Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HBr | 80 | 12 | 62 |
| HCl | 80 | 15 | 58 |
| H₂SO₄ | 90 | 10 | 45 |
Palladium-Catalyzed Cross-Coupling
An alternative method employs Suzuki-Miyaura coupling to attach the pyrrole moiety to a pre-formed thiazole intermediate. For example, 2-aminothiazole-5-boronic acid is reacted with 2-iodopyrrole in the presence of Pd(PPh₃)₄:
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 152–154°C, with decomposition onset at 290°C under nitrogen atmosphere.
Solubility Profile
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Water: <0.1 mg/mL (25°C)
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DMSO: 28 mg/mL
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Ethanol: 4.5 mg/mL
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). Nitration with HNO₃/AcOH yields 5-(4-nitro-1H-pyrrol-2-yl)thiazol-2-amine:
Amine Functionalization
The -NH₂ group at position 2 of the thiazole can be acylated or alkylated. Reaction with acetyl chloride produces 2-acetamido-5-(1H-pyrrol-2-yl)thiazole:
Biological Activity and Applications
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) suggest potent activity, likely due to membrane disruption via hydrophobic interactions.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 12.4 |
| HeLa | 18.7 |
| HEK293 (normal) | >100 |
Materials Science Applications
The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors fabricated with this material exhibit a hole mobility of 0.15 cm²/V·s.
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